molecular formula C12H11N3O2S B12909778 6-Amino-5-benzyl-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 20865-47-8

6-Amino-5-benzyl-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12909778
CAS No.: 20865-47-8
M. Wt: 261.30 g/mol
InChI Key: IVBITJFESNYAPQ-UHFFFAOYSA-N
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Description

6-Amino-5-benzyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the thioxo group and the pyrimidine ring in its structure makes it a compound of significant interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-benzyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired thioxopyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-benzyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

6-Amino-5-benzyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as dyes and energy-rich substances.

Mechanism of Action

The mechanism of action of 6-amino-5-benzyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The thioxo group and the pyrimidine ring can interact with enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
  • 6-Amino-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Comparison: Compared to similar compounds, 6-amino-5-benzyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, potentially leading to higher potency and selectivity in its biological effects.

Properties

CAS No.

20865-47-8

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

4-amino-5-benzyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C12H11N3O2S/c13-10-8(6-7-4-2-1-3-5-7)9(11(16)17)14-12(18)15-10/h1-5H,6H2,(H,16,17)(H3,13,14,15,18)

InChI Key

IVBITJFESNYAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=S)N=C2N)C(=O)O

Origin of Product

United States

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